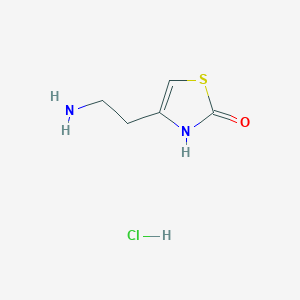
4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride
Vue d'ensemble
Description
AEBSF is an irreversible serine protease inhibitor . It is considered a sulfonyl fluoride and a sulfonylating agent .
Molecular Structure Analysis
The molecular formula for AEBSF is C8H10FNO2S·HCl .
Chemical Reactions Analysis
AEBSF can inhibit acetylcholinesterase (AChE). It inhibits by acylation of the active site of the enzyme .
Physical And Chemical Properties Analysis
AEBSF is a white to almost white powder. It is soluble in water: 50 mg/mL (stable for up to six months if stored refrigerated at a pH of less than 7) .
Applications De Recherche Scientifique
- AEBSF is a water-soluble, irreversible serine protease inhibitor . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity is similar to the inhibitor PMSF, but AEBSF is more stable at low pH values .
- AEBSF has been used as a protease inhibitor in plasma samples to prevent acylated ghrelin (AG) degradation .
- AEBSF has been used as a snake venom serine proteinase (SVSP) inhibitor in SVSP inhibition or AEBSF assay to test the involvement of SVSPs on the fibrinogen-clotting activity .
Biochemical Research
Protease Inhibition in Plasma Samples
Snake Venom Serine Proteinase (SVSP) Inhibition
Inhibition of Acetylcholinesterase (AChE)
- AEBSF is used for the inhibition of non-protease enzymes such as acetylhydrolases . Acetylhydrolases are a type of enzyme that catalyzes the hydrolysis of an acetyl group .
- AEBSF is used in proteomics, the large-scale study of proteins. However, due to the substantial frequency of modification of off-target residues in unoptimized protocols, some users recommend not using AEBSF for highly sensitive proteomics applications, and instead recommend using fresh (and comparatively unstable) PMSF .
Inhibition of Acetylhydrolases
Use in Proteomics Applications
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-aminoethyl)-3H-1,3-thiazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS.ClH/c6-2-1-4-3-9-5(8)7-4;/h3H,1-2,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLDEOHYLSKSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)S1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride](/img/structure/B1450221.png)

![Spiro[2.4]heptan-4-amine hydrochloride](/img/structure/B1450223.png)

![[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B1450225.png)
![{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B1450226.png)
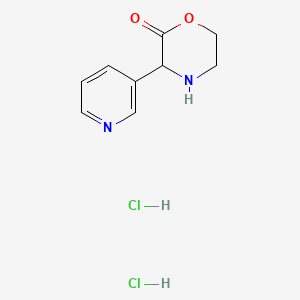
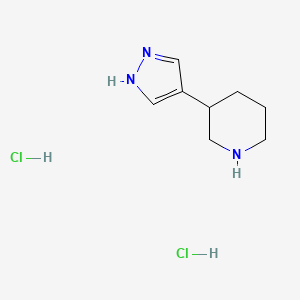

![{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B1450233.png)
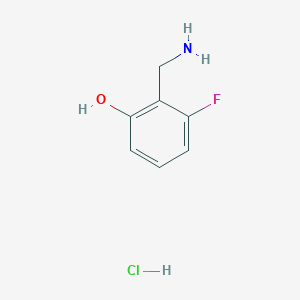
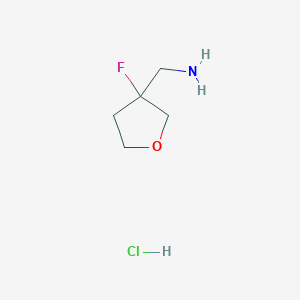
![1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol](/img/structure/B1450240.png)
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride](/img/structure/B1450241.png)